(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol
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Overview
Description
The compound “(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol” is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core decalin structure, introduction of the isocyano groups, and the attachment of the oxan ring. Each step requires precise control of reaction conditions to ensure the correct stereochemistry is achieved.
Formation of the Decalin Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Isocyano Groups: This step might involve the use of isocyanide reagents under specific conditions to ensure selective functionalization.
Attachment of the Oxan Ring: This could be done through a ring-closing metathesis or other cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the isocyano groups or other functional groups.
Substitution: Various substitution reactions can occur, especially at the chloro and isocyano positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of other complex organic molecules.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive functional groups.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol: Similar in structure but with different functional groups.
Other Decalin Derivatives: Compounds with similar decalin cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C22H33ClN2O2 |
---|---|
Molecular Weight |
393.0 g/mol |
IUPAC Name |
(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17+,18+,20-,21+,22+/m0/s1 |
InChI Key |
ULUHGZAAPMJKNO-JCYJGIHWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]([C@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |
Canonical SMILES |
CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |
Origin of Product |
United States |
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